(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride
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Overview
Description
“®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride” is a chemical compound. It is also known as “piperidin-3-yl acetate hydrochloride” with a CAS Number of 1219949-48-0 . It is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The molecular formula of “®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride” is C8H16ClNO2 . The molecular weight is 193.671 .
Physical And Chemical Properties Analysis
“®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Asymmetric Synthesis in Alkaloid Production
(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride is utilized in asymmetric intramolecular Michael reactions of acyclic compounds, contributing to the synthesis of chiral building blocks for alkaloid production. This process enhances the optical yield of derivatives, such as piperidine ethyl (3-acetyl-1-benzylpiperidin-4-yl)acetate, crucial for the development of various alkaloids (Hirai et al., 1992).
Synthesis and Scalability
The compound's practical and scalable synthesis from commercially available materials demonstrates its viability for large-scale production. This synthesis process, demonstrated on a 100-g scale, is crucial for industrial applications, making the compound more accessible for various research purposes (Zhu et al., 2012).
Radiopharmaceutical Research
In the field of radiopharmaceuticals, derivatives of (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride have been explored for potential applications in positron emission tomography (PET), although some derivatives may not be suitable for certain receptor studies (Matarrese et al., 2000).
Antimicrobial Applications
The compound has been investigated for its antimicrobial activities. It shows moderate activities against various bacteria and fungi, which could lead to potential applications in the development of new antimicrobial agents (Ovonramwen et al., 2019).
Molecular Design and Pharmacology
In molecular design and pharmacology, derivatives of this compound have been used in the synthesis of inhibitors targeting specific enzymes, demonstrating its versatility in drug discovery and development (Shibuya et al., 2018).
Chemo-Enzymatic Synthesis
The chemo-enzymatic synthesis of enantiopure derivatives of this compound, such as (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, highlights its role in producing intermediates for other pharmaceuticals (Banoth et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
ethyl 2-[(3R)-piperidin-3-yl]acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFQPPPCFKZWRT-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H]1CCCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670061 |
Source
|
Record name | Ethyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride | |
CAS RN |
1233200-48-0 |
Source
|
Record name | Ethyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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